molecular formula C14H12O B072803 trans-Stilbene oxide CAS No. 1439-07-2

trans-Stilbene oxide

Cat. No.: B072803
CAS No.: 1439-07-2
M. Wt: 196.24 g/mol
InChI Key: ARCJQKUWGAZPFX-KWCCSABGSA-N
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Description

S-trans-stilbene oxide is a trans-stilbene oxide. It is an enantiomer of a R-trans-stilbene oxide.

Biochemical Analysis

Biochemical Properties

trans-Stilbene oxide plays a significant role in advanced analytical methodologies . It is involved in innovative catalysis research, specifically in the development of carbon nitride-supported Fe(2) cluster catalysts for alkene epoxidation . This showcases its utility in sustainable chemical synthesis. It has also been shown to modulate epigenetic marks, such as DNA methylation and histone modification, which can alter gene expression patterns and contribute to disease development .

Cellular Effects

This compound has demonstrated beneficial effects in animal studies, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota . It influences cell function by modulating these cellular processes. It has also been shown to induce transporter expression in rat liver .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been shown to increase the activity of a CAR binding element luciferase reporter construct in HepG2 cells transfected with rat CAR and in mouse liver . Additionally, it increases antioxidant response element/electrophile response element luciferase reporter construct activity in HepG2 cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown consistent effects over time. For instance, the conversion efficiency of trans-Stilbene reaction remained the same for fresh and recycled catalysts after the 4th run . This indicates the stability of the compound in these settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It induces CYP2B1/2, UGT2B1, and Mdr1b mRNA expression in a gender-dependent manner and CYP3A1, epoxide hydrolase, UGT1A6, and Mrp3 in a gender-independent manner .

Subcellular Localization

It has been shown to increase the activity of a CAR binding element luciferase reporter construct in HepG2 cells transfected with rat CAR and in mouse liver , indicating its presence in these cells.

Properties

IUPAC Name

(2R,3R)-2,3-diphenyloxirane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCJQKUWGAZPFX-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID301315411
Record name (R,R)-Stilbene oxide
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Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystals; [Aldrich MSDS]
Record name trans-Stilbene oxide
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CAS No.

25144-18-7, 1439-07-2
Record name (R,R)-Stilbene oxide
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Record name Stilbene oxide, (2R,3R)-
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Record name trans-Stilbene oxide
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Record name (R,R)-Stilbene oxide
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Record name trans-α,α-epoxydibenzyl
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Record name STILBENE OXIDE, (2R,3R)-
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Synthesis routes and methods I

Procedure details

To a rapidly stirred solution of a sulphide of formula (D) wherein Ra is CH2OCH3 and Rb is H (1 equivalent, 80 mg, 0.33 mmol), rhodium (II) acetate dimer (1 mol %, 1.5 mg, 0.003 mmol), benzyltriethylammonium chloride (20 mol %, 15 mg, 0.066 mmol) and benzaldehyde (35 mg, 0.33 mmol) in anhydrous acetonitrile (1 cm3) was added the tosyl hydrazone salt (1.5 equivalents, 147 mg, 0.495 mmol). The heterogeneous mixture was stirred rapidly at room temperature to facilitate even dispersion of the solid, then held at 30° C. (bath temperature) for 32 hours. The mixture was then cooled and ethyl acetate/water (0.5 cm3+0.5 cm3) added. The organic phase was removed and the aqueous phase extracted with ethyl acetate (2×0.5 cm3). The combined organic extracts were then dried over sodium sulphate, filtered and concentrated in vacuo. The residue was purified on silica, eluting with 0-25% DCM/petrol, to give stilbene oxide as a white solid (38 mg, 59%) and as a >98:2 mixture (trans:cis) of diastereoisomers; enantiomeric excess 93% (R, R major) as determined by chiral HPLC (see conditions below). The NMR data for this compound is reported above.
[Compound]
Name
sulphide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( D )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mg
Type
reactant
Reaction Step Three
[Compound]
Name
tosyl hydrazone
Quantity
147 mg
Type
reactant
Reaction Step Four
Name
ethyl acetate water
Quantity
0.5 mL
Type
reactant
Reaction Step Five
Quantity
15 mg
Type
catalyst
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven
Quantity
1.5 mg
Type
catalyst
Reaction Step Eight
Yield
59%

Synthesis routes and methods II

Procedure details

To a mixture of rhodium (II) acetate (0.0021 g), dichloromethane (4 ml) and benzaldehyde (0.051 ml) was added 1-methoxy-4-methylthiobenzene (0.0036 ml). To this mixture was added, with stirring, a solution of phenyldiazomethane (1 mmol in tert-butylmethyl ether (8 ml)) over 19 hours. The reaction mixture was stirred or a further 5 hours after which the mixture was allowed to stand at room temperature for 2 days. The solvent was removed in vacuo and the residue chromatographed on silica using dichloromethane:hexane 2:3 as eluant. The title compound was obtained as a colourless oil (0.0713 g, 22.6% yield).
Quantity
0.0036 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0.051 mL
Type
reactant
Reaction Step Three
Quantity
0.0021 g
Type
catalyst
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Yield
22.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: trans-Stilbene oxide primarily interacts with two key enzyme families: epoxide hydrolases (EHs) and glutathione S-transferases (GSTs).

      ANone:

      • Spectroscopic Data:
        • NMR: 1H NMR and 13C NMR data, along with lanthanide-induced shift analysis, have been used to determine the conformation of this compound. [] The phenyl rings are found to be approximately perpendicular to the oxirane ring.
        • Circular Dichroism: Studies have demonstrated that the circular dichroism of (+)-trans-stilbene oxide arises mainly from Coulombic interactions between the excitation moments of the two alkyl-phenyl chromophores. This analysis confirms the R,R-configuration for both asymmetric carbon atoms. []

      ANone: This question requires further investigation as the provided research papers primarily focus on the biological activity, metabolism, and enzymatic interactions of this compound. Information regarding its material compatibility, stability under various conditions, and specific applications beyond its role as a research tool or model substrate is limited within this dataset.

        ANone: The research provided does not delve into specific computational studies or QSAR models developed for this compound.

        ANone: The provided research highlights some key SAR aspects of this compound, primarily concerning its interaction with EHs and GSTs:

          • Alkyl substituents on the double bond generally increase Vmax, with trans-β-propylstyrene oxide showing the highest turnover rate. []
          • cis-Stilbene oxide and styrene oxide exhibit lower Km values than this compound, indicating higher affinity for the enzyme. []
          • Bulky substrates like benzo[a]pyrene 4,5-oxide and cholesterol 5,6α-oxide show little to no activity. []
          • The trans isomer exhibits significantly higher activity with GSTM1 compared to the cis isomer. [, ]
          • Other substrates for the this compound-active GST include styrene oxide and potentially benzo[a]pyrene 4,5-oxide. []

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